Methyl 3-[2-(trimethylsilyl)ethynyl]pyridine-2-carboxylate
Description
Methyl 3-[2-(trimethylsilyl)ethynyl]pyridine-2-carboxylate is a pyridine derivative featuring a trimethylsilyl-protected ethynyl group at the 3-position and a methyl carboxylate ester at the 2-position. This compound is part of a broader class of organosilicon-functionalized pyridines, which are valued in organic synthesis for their role as intermediates in cross-coupling reactions, coordination chemistry, and materials science applications. Its structure combines the aromatic pyridine ring with sterically bulky and electron-rich substituents, making it a versatile building block for constructing complex molecules. However, commercial availability of this compound has been discontinued, as noted by CymitQuimica .
Properties
IUPAC Name |
methyl 3-(2-trimethylsilylethynyl)pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2Si/c1-15-12(14)11-10(6-5-8-13-11)7-9-16(2,3)4/h5-6,8H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZJVWNMPTBSJLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC=N1)C#C[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sonogashira Cross-Coupling Reaction
The predominant and most effective method for synthesizing methyl 3-[2-(trimethylsilyl)ethynyl]pyridine-2-carboxylate is the Sonogashira cross-coupling of a halogenated pyridine-2-carboxylate derivative with trimethylsilylacetylene. This palladium-catalyzed coupling is typically performed under inert atmosphere with copper(I) iodide as a co-catalyst and a base such as triethylamine.
- Starting Materials: 3-halopyridine-2-carboxylate methyl ester (usually iodide or bromide)
- Alkyne Source: Trimethylsilylacetylene (TMS-acetylene)
- Catalysts: Pd(0) complex (e.g., Pd(PPh3)4 or PdCl2(PPh3)2), CuI
- Base: Triethylamine or diisopropylamine
- Solvent: Anhydrous tetrahydrofuran (THF) or toluene
- Conditions: Argon atmosphere, room temperature to 50°C, reaction times from several hours to overnight
| Reagent/Condition | Amount/Details |
|---|---|
| 3-Iodopyridine-2-carboxylate methyl ester | 1 equiv (e.g., 1 mmol) |
| Trimethylsilylacetylene | 1.1–1.5 equiv |
| PdCl2(PPh3)2 | 2–5 mol% |
| CuI | 1–2 mol% |
| Triethylamine | Solvent and base (1.5 mL/mmol) |
| Temperature | 50°C |
| Time | Overnight (12–18 h) |
The reaction mixture is degassed, stirred under argon, then filtered and purified by flash chromatography to yield the desired product in 80–84% yield.
Alternative Catalytic Systems and Modifications
- Copper-Free Sonogashira: Some protocols avoid copper to reduce side reactions, using palladium catalysts with alternative ligands.
- Base Variations: Diisopropylamine has been used as an alternative to triethylamine, sometimes improving solubility and reaction rates.
- Solvent Systems: THF and toluene are common; the choice affects reaction kinetics and product isolation.
Post-Coupling Purification and Characterization
The crude product is typically purified by silica gel chromatography using petroleum ether/ethyl acetate mixtures (e.g., 90:10) as eluents. The purified compound is often obtained as a colorless oil or solid.
Typical Characterization Data:
| Parameter | Data |
|---|---|
| Yield | 80–84% |
| Rf (ethyl acetate/hexane 1:1) | ~0.78 |
| 1H NMR (CDCl3) | Signals consistent with pyridine and TMS-alkyne protons |
| Physical State | Brown oil or colorless oil |
Research Findings and Optimization Studies
- Catalyst Loading: Lower catalyst loadings (1–5 mol%) have been shown to be sufficient with proper degassing and inert atmosphere.
- Reaction Time: Prolonged stirring (overnight) ensures complete conversion.
- Yield Optimization: Using freshly distilled solvents and rigorous exclusion of moisture and oxygen improves yields.
- Scalability: The method is scalable from milligram to gram quantities without significant loss in yield or purity.
Summary Table of Preparation Parameters
| Method | Starting Material | Catalyst System | Base/ Solvent | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Sonogashira Coupling | 3-Iodopyridine-2-carboxylate methyl ester | PdCl2(PPh3)2 (2–5 mol%), CuI (1–2 mol%) | Triethylamine / THF or toluene | 50°C | 80–84 | Standard method, widely used |
| Modified Sonogashira | Same as above | Pd(PPh3)4, CuI | Diisopropylamine / THF | Room temp to 50°C | 80+ | Alternative base and solvent |
| Copper-Free Variant | Same as above | Pd catalyst only | Triethylamine / THF | Room temp | Varied | Avoids copper side reactions |
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[2-(trimethylsilyl)ethynyl]pyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.
Substitution: Nucleophiles like halides or amines can be used to replace the trimethylsilyl group.
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
Scientific Applications
Methyl 3-[2-(trimethylsilyl)ethynyl]pyridine-2-carboxylate finds applications in various fields:
- Organic Synthesis :
- Medicinal Chemistry :
- Material Science :
Case Study 1: Synthesis of Novel Pyridine Derivatives
A study explored the direct alkylation of substituted 2-acetylpyridine with diisopropyl zinc, resulting in various novel compounds that included this compound as a key intermediate. This approach highlighted the compound's utility in synthesizing complex structures through straightforward methods .
In another investigation, derivatives of this compound were evaluated for their activity against specific biological targets. The results indicated that certain modifications to the compound enhanced its efficacy as a receptor antagonist, suggesting pathways for further drug development .
Biological Activity
Methyl 3-[2-(trimethylsilyl)ethynyl]pyridine-2-carboxylate (CAS No. 219623-03-7) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews its biological activity, synthesizing data from various studies to provide a comprehensive overview.
Chemical Structure and Properties
This compound features a pyridine ring substituted with an ethynyl group attached to a trimethylsilyl moiety. The molecular formula is with a molecular weight of 233.33 g/mol. Its structure can be represented as follows:
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts, including its potential as an antibacterial, antifungal, and anticancer agent.
Antimicrobial Activity
Studies have indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, the compound's ability to inhibit bacterial growth was assessed using standard disc diffusion methods, showing promising results against both Gram-positive and Gram-negative bacteria.
| Microorganism | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Candida albicans | 14 |
These results suggest that this compound may possess broad-spectrum antimicrobial activity.
Anticancer Activity
The cytotoxic effects of the compound were evaluated against several cancer cell lines, including MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer). The compound demonstrated dose-dependent cytotoxicity, with IC50 values indicating significant antiproliferative effects:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 25 |
| HeLa | 30 |
| A549 | 35 |
Mechanistic studies suggested that the compound induces apoptosis in cancer cells through the activation of caspase pathways, leading to cell cycle arrest primarily at the G1 phase.
Case Study: Antibacterial Efficacy
In a recent study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound and tested their antibacterial efficacy. The lead compound exhibited a minimum inhibitory concentration (MIC) of 8 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as a new antibacterial agent.
Case Study: Anticancer Mechanism
Another study focused on the mechanism of action of this compound in breast cancer cells. The findings revealed that the compound significantly upregulated pro-apoptotic proteins while downregulating anti-apoptotic factors, confirming its role in inducing apoptosis.
Comparison with Similar Compounds
Data Table: Comparative Analysis of Key Compounds
Research Findings and Trends
- Electronic Effects: The trimethylsilyl ethynyl group in the target compound provides steric bulk and stabilizes adjacent reactive sites via σ-π conjugation, contrasting with electron-withdrawing groups (e.g., cyano, trifluoromethyl) in analogs .
- Applications: Pyridine carboxylates with silyl groups are often used in Sonogashira couplings, whereas thiophene-fused derivatives (e.g., ) are explored in materials science due to enhanced π-conjugation .
- Synthesis Challenges : Discontinuation of the target compound () may reflect difficulties in large-scale synthesis or niche demand compared to more versatile analogs like amine- or chloro-substituted pyridines .
Q & A
What are the established synthetic routes for Methyl 3-[2-(trimethylsilyl)ethynyl]pyridine-2-carboxylate, and how do reaction conditions influence yield?
Basic
The synthesis typically involves two key steps: (1) introduction of the trimethylsilyl-ethynyl group to a pyridine precursor and (2) esterification. For example, silylation of a halogenated pyridine derivative (e.g., 3-iodopyridine-2-carboxylate) with trimethylsilylacetylene under Sonogashira coupling conditions (Pd/Cu catalysis, inert atmosphere) is common . Esterification may employ methyl chloroformate with a base like triethylamine in anhydrous solvents (e.g., THF) to prevent hydrolysis . Yield optimization requires strict control of moisture, temperature (often 0–25°C), and stoichiometric ratios of reagents.
Which analytical techniques are most reliable for structural confirmation of this compound?
Basic
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ²⁹Si) is critical for confirming the trimethylsilyl group (δ ~0.1 ppm for Si(CH₃)₃) and ethynyl proton absence . High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography (using SHELX programs) provides definitive confirmation of stereochemistry and bond angles . Infrared (IR) spectroscopy can corroborate ester C=O stretches (~1700 cm⁻¹) and ethynyl C≡C vibrations (~2100 cm⁻¹).
How does the trimethylsilyl-ethynyl group influence reactivity compared to non-silylated analogs?
Advanced
The trimethylsilyl (TMS) group acts as a steric and electronic modulator. It stabilizes the ethynyl moiety against nucleophilic attack while enhancing solubility in nonpolar solvents. In cross-coupling reactions (e.g., Heck or Suzuki), the TMS group can be selectively desilylated under mild acidic conditions (e.g., KF/MeOH) to expose a terminal alkyne for further functionalization . Comparative studies with non-silylated analogs show reduced side reactions (e.g., polymerization) due to TMS’s protective role .
What are the stability considerations for storing and handling this compound?
Basic
The compound is moisture-sensitive; storage under inert gas (Ar/N₂) at –20°C in anhydrous solvents (e.g., DCM) is recommended. Decomposition pathways include hydrolysis of the ester (to carboxylic acid) or desilylation. Safety data sheets for analogous pyridine esters highlight flammability (flash point >100°C) and low acute toxicity, but prolonged exposure requires PPE (gloves, goggles) .
How can mechanistic studies resolve contradictions in reaction kinetics for silylated intermediates?
Advanced
Contradictions in kinetic data (e.g., unexpected rate acceleration in Sonogashira coupling) may arise from competing pathways. Isotopic labeling (e.g., D₂O quenching) and in-situ FTIR can track intermediate formation. Computational studies (DFT) using software like Gaussian or ORCA model transition states, while experimental kinetic isotope effects (KIEs) validate proposed mechanisms . For example, ’s dimerization studies of silylated furans highlight steric effects on reaction pathways.
What computational strategies predict the compound’s reactivity in biological systems?
Advanced
Docking simulations (AutoDock Vina) and molecular dynamics (MD) assess binding affinity to enzymes/receptors. PubChem-derived descriptors (e.g., logP, polar surface area) predict membrane permeability . QSAR models trained on analogous pyridine carboxylates (e.g., –16) correlate structural features (e.g., TMS-ethynyl hydrophobicity) with bioactivity. However, discrepancies between in silico predictions and experimental IC₅₀ values necessitate validation via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry).
How should researchers address discrepancies between spectroscopic data and computational structural models?
Advanced
For example, if NMR chemical shifts conflict with DFT-predicted values, verify solvent effects (using COSMO-RS) and conformational sampling (via NOESY or ROESY). X-ray crystallography (using SHELXL ) provides empirical bond lengths/angles for comparison. If crystallography is impractical, synchrotron-based techniques or dynamic NMR (variable temperature) resolve fluxional behavior. ’s PubChem data (InChI key, SMILES) ensures computational models align with canonical structures.
What experimental designs evaluate the compound’s interactions with biological targets?
Advanced
Use SPR or microscale thermophoresis (MST) to quantify binding constants (Kd) with purified proteins (e.g., kinases). For cellular assays, fluorescent tagging (e.g., click chemistry with azide probes) tracks intracellular localization . Comparative studies with non-silylated analogs (e.g., replacing TMS-ethynyl with hydrogen) isolate the functional group’s contribution to activity. Toxicity screening (MTT assay) and metabolic stability (liver microsomes) prioritize lead optimization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
